molecular formula C14H18N2O4 B2843457 Ethyl (4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate CAS No. 922904-38-9

Ethyl (4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate

Cat. No. B2843457
CAS RN: 922904-38-9
M. Wt: 278.308
InChI Key: KVHJAYRIODTLNN-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography can provide detailed images of a compound’s structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can provide information about its reactivity and stability .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and spectral data. These properties can help identify the compound and predict its behavior .

Scientific Research Applications

Antimitotic Agents and Biological Activity

Research has demonstrated the relevance of ethyl carbamate derivatives in the development of antimitotic agents. Chiral isomers of such compounds, specifically those related to the ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, have shown activity in several biological systems. The S- and R-isomers exhibit differing potencies, with the S-isomer being more potent. These findings highlight the potential of ethyl carbamate derivatives in cancer therapy and other biological applications (Temple & Rener, 1992).

X-Ray Powder Diffraction in Drug Synthesis

The structural elucidation of ethyl carbamate derivatives, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, is crucial in the synthesis of significant pharmaceutical compounds like apixaban. X-ray powder diffraction techniques provide essential data for confirming the purity and structure of these intermediates, facilitating their application in drug development processes (Qing Wang et al., 2017).

Carcinogenicity Studies

Research into ethyl carbamate (urethane) and its carcinogenicity, especially as a contaminant in fermented foods and beverages, underscores the importance of understanding and controlling its presence in consumer products. This research is pivotal for food safety and public health policies (Baan et al., 2007).

Chemical Synthesis Techniques

Studies on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate have yielded significant insights into the synthetic pathways for modifying ethyl carbamate derivatives. These methodologies are valuable for the development of novel compounds with potential applications in various domains, including medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).

Detection of Ethyl Carbamate in Fermented Foods

The development of an indirect ELISA for determining ethyl carbamate in Chinese rice wine introduces a novel approach for monitoring this carcinogen in fermented foods. This technique, utilizing a pre-analysis derivatization method, offers a promising tool for ensuring food safety and compliance with health regulations (Luo et al., 2017).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound affects a biological system .

Safety and Hazards

Information on safety and hazards is crucial for handling and storing the compound safely. This can include toxicity data, handling precautions, and disposal guidelines .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis .

properties

IUPAC Name

ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-3-20-14(18)15-10-6-7-12(19-2)11(9-10)16-8-4-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHJAYRIODTLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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